Fmoc-thr-OH-15N
Description
Significance of 15N-Labeled Amino Acid Derivatives in Advanced Spectroscopic Studies
Nitrogen-15 (¹⁵N) labeling holds particular significance in the study of proteins and peptides using NMR spectroscopy. nih.gov The strategic incorporation of ¹⁵N into the amide backbone of a peptide or protein provides a unique spectroscopic handle for each amino acid residue. This is because the ¹⁵N nucleus has a nuclear spin of ½, which is NMR-active, unlike the most abundant isotope, ¹⁴N, whose quadrupolar properties can lead to broad and often undetectable NMR signals. anaspec.com
By using ¹⁵N-labeled amino acids, researchers can perform a variety of sophisticated NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.gov This experiment generates a two-dimensional spectrum with a distinct peak for each ¹⁵N-¹H pair in the protein backbone, effectively creating a "fingerprint" of the protein. nih.gov These spectra are invaluable for determining the three-dimensional structure of proteins, studying protein dynamics, and mapping the binding sites of drugs and other ligands. nih.govwestmont.edu The use of selectively ¹⁵N-labeled amino acids, such as Fmoc-Thr-OH-¹⁵N, can further simplify complex spectra, especially for large proteins, by reducing the number of signals and minimizing peak overlap. westmont.edu
Role of the Fmoc Protecting Group in Peptide Synthesis Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides. sigmaaldrich.comnih.gov The primary role of the Fmoc group is to temporarily protect the alpha-amino group of an amino acid. westmont.edu This protection prevents unwanted side reactions during the formation of the peptide bond, ensuring that the amino acids are linked in the correct sequence. westmont.edu
The key advantage of the Fmoc protecting group is its base lability. sigmaaldrich.com It can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, without affecting other acid-labile protecting groups that are often used to protect reactive side chains of amino acids. sigmaaldrich.com This "orthogonality" of protecting groups is a fundamental principle of modern SPPS, allowing for the precise and efficient assembly of complex peptide chains. nih.gov The progress in the purity of Fmoc building blocks has contributed to the successful synthesis of longer and more complex peptides. nih.gov
The table below summarizes the key components of Fmoc-Thr-OH-¹⁵N and their functions:
| Component | Function |
| Threonine | The core amino acid building block. |
| ¹⁵N Isotope | Provides a specific spectroscopic handle for NMR studies. |
| Fmoc Group | A base-labile protecting group for the α-amino group, essential for controlled peptide synthesis. |
| tert-Butyl (tBu) Group | An acid-labile protecting group for the threonine side-chain hydroxyl group, preventing side reactions (often present in the commercially available form). |
Detailed Research Findings
The utility of Fmoc-threonine derivatives, including their isotopically labeled forms, is well-documented in the synthesis of challenging peptide sequences. For instance, the synthesis of phosphopeptides, which are crucial for studying cellular signaling, often employs Fmoc-protected phosphoamino acids. nih.govresearchgate.net The development of building blocks like Fmoc-Thr[PO(OH)(OPOM)]-OH highlights the modular nature of this chemistry, allowing for the creation of complex, post-translationally modified peptides. researchgate.net
Furthermore, the incorporation of Fmoc-threonine building blocks is critical in the synthesis of glycoproteins, such as the P-Selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1). nih.gov In such syntheses, the Fmoc strategy allows for the careful construction of the peptide backbone while preserving the delicate carbohydrate moieties attached to the threonine residues. nih.gov The ability to selectively label these threonine residues with ¹⁵N would provide an invaluable tool for studying the structure and dynamics of these important glycoproteins by NMR.
Studies on the backbone dynamics of peptides have also benefited from ¹⁵N labeling. By incorporating ¹⁵N-labeled amino acids into a peptide, researchers can use NMR relaxation experiments to probe the flexibility and motion of the peptide backbone on various timescales. nih.gov This information is crucial for understanding how proteins and peptides recognize and bind to their targets. nih.gov
Physicochemical Properties of Fmoc-Thr-OH-¹⁵N and Related Compounds
The following table provides a summary of the physicochemical properties of Fmoc-Thr(tBu)-OH-¹⁵N and its non-labeled counterpart.
| Property | Fmoc-Thr(tBu)-OH-¹⁵N | Fmoc-Thr(tBu)-OH |
| Molecular Formula | C₂₃H₂₇¹⁵NO₅ medchemexpress.com | C₂₃H₂₇NO₅ sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 398.46 g/mol medchemexpress.com | 397.46 g/mol sigmaaldrich.comchemicalbook.com |
| CAS Number | 1217449-23-4 medchemexpress.com | 71989-35-0 sigmaaldrich.comchemicalbook.com |
| Appearance | White to light yellow crystalline powder chemicalbook.com | White to light yellow crystalline powder chemicalbook.com |
| Solubility | Soluble in DMF sigmaaldrich.com | Soluble in ethyl acetate (B1210297) sigmaaldrich.com |
| Melting Point | Not specified | 131-134 °C chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UGFDDMHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies and Advanced Derivatization Strategies for Fmoc Threonine O Tert Butyl 15n and Its Analogs
Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) for Isotopically Labeled Peptides
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing synthetic peptides for research and therapeutic applications. nih.govnih.gov The strategy is founded on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process is characterized by the use of two main classes of protecting groups with orthogonal stability. nih.govbiosynth.com
The core principle involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. seplite.com The side chains of trifunctional amino acids, such as the hydroxyl group of threonine, are protected by acid-labile groups, most commonly the tert-butyl (tBu) group. iris-biotech.decreative-peptides.com This orthogonal protection scheme ensures that the N-terminal Fmoc group can be selectively removed at each cycle without affecting the side-chain protectors or the acid-sensitive linker anchoring the peptide to the resin. biosynth.comseplite.com
The SPPS cycle for incorporating any amino acid, including an isotopically labeled one, consists of three main steps:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine. seplite.comuci.edu
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH-¹⁵N) is activated and coupled to the newly exposed amine, forming a new peptide bond. shoko-sc.co.jp
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle. uci.edu
This cycle is repeated until the desired peptide sequence is assembled. The incorporation of stable isotope-labeled amino acids, such as those containing ¹⁵N, follows the same fundamental principles, allowing for their precise placement within the peptide sequence. shoko-sc.co.jp
The incorporation of Fmoc-Thr(tBu)-OH-¹⁵N into a growing peptide chain during SPPS follows well-established protocols, though minor adjustments are sometimes made to ensure efficient coupling, especially when the labeled reagent is used in limited quantities. shoko-sc.co.jp The process begins with the deprotection of the N-terminal Fmoc group of the peptide-resin. uci.edu
Following deprotection and washing, the ¹⁵N-labeled threonine derivative is activated and coupled. Activation is achieved using a variety of coupling reagents, which convert the carboxylic acid into a more reactive species. Common activation strategies are summarized in the table below.
| Coupling Reagent Combination | Description |
| DIC / Oxyma | Diisopropylcarbodiimide (DIC) with Ethyl cyano(hydroxyimino)acetate (Oxyma) is a highly efficient and widely used combination for activating the amino acid. shoko-sc.co.jp |
| HATU / HOAt / Base | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with 1-Hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base like N-methylmorpholine (NMM) or collidine provides rapid and efficient coupling, minimizing racemization. uci.edu |
| HBTU / HOBt / Base | (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) with 1-Hydroxybenzotriazole (B26582) (HOBt) is another classic and effective activation method, though largely replaced by HATU/HOAt or DIC/Oxyma systems. nih.gov |
To maximize the incorporation of the valuable isotopically labeled building block, protocols may be modified. For instance, a "special coupling cycle" might involve using a lower molar excess of the labeled amino acid (e.g., 2 equivalents instead of the standard 5 equivalents for unlabeled amino acids) and extending the coupling time to ensure the reaction proceeds to completion. shoko-sc.co.jp The choice of resin, such as Rink Amide for C-terminal amides or Wang and 2-chlorotrityl resins for C-terminal carboxylic acids, dictates the conditions for final cleavage but does not significantly alter the coupling protocol for the threonine derivative itself. seplite.comuci.edu
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.goviris-biotech.de This strategy is essential for synthesizing complex peptides, such as those with multiple isotopic labels, branches, or side-chain modifications. sigmaaldrich.com
The primary orthogonal pair in mainstream SPPS is the base-labile Fmoc group for the α-amine and the acid-labile tert-butyl (tBu) group for side-chain protection. seplite.comiris-biotech.de For a peptide containing Fmoc-Thr(tBu)-OH-¹⁵N, the Fmoc group is removed at each synthesis cycle with piperidine, while the tBu group on the threonine side chain remains intact until the final cleavage step, which uses a strong acid cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.de
For more advanced applications, additional protecting groups that are removable under different, specific conditions can be employed. This allows for selective on-resin modification of specific amino acid side chains.
Table of Orthogonal Protecting Groups Compatible with Fmoc/tBu Strategy
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions | Orthogonal To |
|---|---|---|---|---|
| Methoxytrityl | Mmt | Lys/Orn (Nε), Cys (S) | 1-2% TFA in DCM | Fmoc, tBu, Alloc, Dde |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Lys/Orn (Nε) | 2% Hydrazine (B178648) in DMF | Fmoc, tBu, Alloc, Mmt |
| Allyloxycarbonyl | Alloc | Lys/Orn (Nε) | Pd(PPh₃)₄ in a scavenger-containing solvent | Fmoc, tBu, Dde, Mmt |
This table summarizes a selection of common orthogonal protecting groups and their deprotection conditions. sigmaaldrich.com
By incorporating an amino acid protected with one of these groups (e.g., Fmoc-Lys(Dde)-OH), a chemist can assemble the full peptide backbone, then selectively remove the Dde group with hydrazine to expose the lysine (B10760008) side-chain amine for modification (e.g., attachment of a fluorescent dye or biotin) while the rest of the peptide, including the tBu-protected threonine, remains fully protected on the resin. iris-biotech.desigmaaldrich.com
Novel Synthetic Routes for Fmoc-Threonine-O-tert-butyl-15N Building Blocks
The synthesis of the Fmoc-Thr(tBu)-OH-¹⁵N building block is a multi-step chemical process that must be efficient to be cost-effective. The general strategy involves protecting the functional groups of threonine in a specific order, starting with an isotopically enriched threonine source. google.com A common pathway avoids protecting group manipulations that could compromise the Fmoc group's integrity. google.com
A streamlined synthetic approach involves the following key transformations: google.com
Esterification: The carboxylic acid of ¹⁵N-L-Threonine is first converted to a methyl ester (Thr-OMe·HCl) using thionyl chloride in methanol.
O-tert-butylation: The side-chain hydroxyl group is protected with a tert-butyl group. This is achieved by reacting the threonine methyl ester with isobutene in the presence of a strong acid catalyst like sulfuric acid.
Saponification: The methyl ester is hydrolyzed back to a carboxylic acid using a lye solution, yielding Thr(tBu)-OH.
Fmoc Protection: The final step is the protection of the ¹⁵N-labeled α-amino group with an Fmoc group, typically by reacting Thr(tBu)-OH with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
Regioselective isotopic enrichment refers to the specific placement of an isotope at a single, desired position within a molecule. In the synthesis of Fmoc-Thr(tBu)-OH-¹⁵N, the goal is to have the ¹⁵N isotope exclusively at the α-amino nitrogen position.
This is most straightforwardly and reliably achieved by beginning the entire synthetic sequence with commercially available L-Threonine-¹⁵N . In this starting material, the ¹⁵N atom is already in the correct position. The subsequent chemical derivatization steps—esterification, O-tert-butylation, saponification, and N-Fmoc protection—are designed to react with the other functional groups (carboxyl and hydroxyl) or to protect the α-amino group without breaking the C-N bond. google.comgoogle.com This ensures that the ¹⁵N label is retained at the desired α-amino position throughout the synthesis, resulting in the correctly labeled final product. This approach is far more practical than attempting to introduce the ¹⁵N isotope into an unlabeled threonine derivative.
Achieving high purity (>99%) is critical for any amino acid building block used in SPPS to prevent the accumulation of deletion or modified sequences in the final peptide. nih.govsigmaaldrich.com For Fmoc-Thr(tBu)-OH-¹⁵N, optimization focuses on maximizing yield and minimizing side products at each step of the synthesis.
One significant challenge in threonine chemistry is the potential for racemization at the α-carbon, which would lead to diastereomeric impurities. nih.govnih.gov Careful selection of reaction conditions, particularly for coupling and activation steps, is crucial. For solid-phase synthesis, using reagents like DIC/Oxyma or HATU at controlled temperatures can effectively suppress racemization. shoko-sc.co.jpnih.gov
Final purification is typically achieved through recrystallization or column chromatography to remove any remaining reagents or byproducts. The purity of the final Fmoc-Thr(tBu)-OH-¹⁵N is verified using a combination of analytical techniques.
Analytical Techniques for Purity Assessment
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects diastereomeric impurities. sigmaaldrich.com |
| Mass Spectrometry (MS) | Confirms the correct molecular weight, verifying the incorporation of the ¹⁵N isotope (which increases the mass by approximately one Dalton compared to the unlabeled compound). medchemexpress.comgoogle.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the position of the protecting groups. |
| Thin-Layer Chromatography (TLC) | Provides a rapid, qualitative assessment of purity and reaction completion. sigmaaldrich.com |
Chemical Modifications and Derivatization of Fmoc-Threonine-O-tert-butyl-15N for Specialized Applications
The primary "derivatization" of the Fmoc-Thr(tBu)-OH-¹⁵N building block is its incorporation into a peptide sequence via SPPS. However, the threonine residue itself, once part of a peptide, can be a site for further modification, or the entire ¹⁵N-labeled peptide can be used in specialized applications.
The hydroxyl side chain of threonine is a common site for post-translational modifications (PTMs), most notably glycosylation and phosphorylation. nih.govadvancedchemtech.com While the tBu group is an effective protector for standard synthesis, specialized building blocks are required to create these PTMs. For example, to synthesize a glycopeptide, a pre-formed glycosylated Fmoc-threonine building block, where a sugar moiety is already attached to the side chain, would be used in the SPPS process. nih.gov
The most significant application stemming from the ¹⁵N label is in the field of proteomics and structural biology. isotope.comshoko-sc.co.jp
Quantitative Mass Spectrometry: Peptides containing ¹⁵N-labeled threonine can serve as internal standards for the precise quantification of their unlabeled counterparts in complex biological samples. The mass shift allows the labeled and unlabeled peptides to be distinguished and quantified accurately by the mass spectrometer. shoko-sc.co.jp
NMR Spectroscopy: Isotopic labels like ¹⁵N are essential for biomolecular NMR studies. They enable a variety of experiments that can elucidate the three-dimensional structure and dynamics of peptides and proteins in solution, providing insights into their biological function. rsc.org
Furthermore, the Fmoc-Thr(tBu)-OH building block itself has been studied for its self-assembly properties, forming structures like spheres and dumbbells, which points to its utility in developing novel supramolecular architectures and biomaterials. chemrxiv.org
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine-15N | Fmoc-Thr(tBu)-OH-¹⁵N |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| tert-butyl | tBu |
| Dimethylformamide | DMF |
| Diisopropylcarbodiimide | DIC |
| Ethyl cyano(hydroxyimino)acetate | Oxyma |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |
| 1-Hydroxy-7-azabenzotriazole | HOAt |
| N-methylmorpholine | NMM |
| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |
| 1-Hydroxybenzotriazole | HOBt |
| Trifluoroacetic acid | TFA |
| Methoxytrityl | Mmt |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |
| Allyloxycarbonyl | Alloc |
| 2-Phenylisopropyl | 2-PhiPr |
| Thionyl chloride | SOCl₂ |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu |
Synthesis of O-Phosphothreonine Analogs for Kinase Signaling Research
The synthesis of O-phosphothreonine analogs is crucial for investigating kinase signaling pathways, as protein phosphorylation is a key post-translational modification regulating numerous cellular processes. nih.gov The production of phosphopeptides containing phosphothreonine (pThr) allows for detailed studies of protein-protein interactions, kinase substrate specificity, and the functional consequences of specific phosphorylation events. nih.govnih.gov
A common strategy for synthesizing phosphopeptides involves the preparation of Fmoc-protected phosphothreonine synthons that can be incorporated during solid-phase peptide synthesis (SPPS). One approach involves the treatment of N-terminally protected serine or threonine esters with a phosphochloridate, followed by the cleavage of a temporary ester group to yield the desired phosphoserine or phosphothreonine building block. nih.gov Another established technique is the phosphoramidite (B1245037) method, which utilizes reagents like di-(2,2,2-trichloroethyl)-N,N-diisopropylphosphoramidite followed by an oxidation step. nih.gov The trichloroethyl protecting group is particularly useful due to its stability in acidic conditions commonly used in peptide synthesis. nih.gov
These synthetic phosphothreonine building blocks have been instrumental in the liquid-phase synthesis of various phosphopeptides and thiophosphopeptides related to important kinases such as src-protein kinase and rat liver pyruvate (B1213749) kinase. nih.gov More advanced biological methods are also being developed, including the biosynthesis of phosphothreonine within cells and the evolution of specific aminoacyl-tRNA synthetase/tRNA pairs to enable its direct incorporation into proteins during translation. nih.gov This biosynthetic approach has been successfully used to produce proteins like Ubiquitin and Cdk2 containing phosphothreonine at specific sites, facilitating structural and functional studies. nih.gov
| Reagent/Method | Application | Reference |
| Phosphochloridate Method | Synthesis of phosphoserine and phosphothreonine synthons from protected amino acid esters. | nih.gov |
| Phosphoramidite Method | Synthesis of thiophosphoserine and phosphotyrosine synthons using di-(2,2,2-trichloroethyl)-N,N-diisopropylphosphoramidite. | nih.gov |
| Biosynthesis (e.g., using S. enterica PduX) | Intracellular production of phosphothreonine for genetic code expansion. | nih.gov |
| Orthogonal aminoacyl-tRNA synthetase/tRNA pairs | Site-specific incorporation of phosphothreonine into proteins during biosynthesis. | nih.gov |
Development of O-Sulfated Threonine Building Blocks for Sulfoproteomics
Protein sulfonation on serine and threonine residues is a more recently discovered post-translational modification compared to tyrosine sulfation. stanford.edu This modification, which involves the transfer of a sulfonate group (SO3⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), has been identified in a range of proteins across different species, suggesting its involvement in fundamental biological processes like protein assembly and signal transduction. stanford.edunih.gov To study the impact of threonine sulfation, the chemical synthesis of peptides containing O-sulfated threonine (sThr) is essential.
The synthesis of O-sulfated peptide building blocks can be achieved post-synthetically on the resin-bound peptide. One method involves treating the peptide with chlorosulfonic acid in trifluoroacetic acid. stanford.edu However, for incorporation during SPPS, the development of stable Fmoc-threonine(sulfate) building blocks is necessary. The primary challenge in sulfoproteomics is the instability of the sulfate (B86663) ester bond, particularly during mass spectrometry analysis, which complicates detection and characterization. nih.govnih.gov
Enrichment techniques are often required to isolate sulfopeptides from complex biological mixtures. Methods typically used for phosphopeptide enrichment, such as Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO₂) chromatography, have shown utility in capturing sulfopeptides as well, due to the ability of the sulfate group to bind to metal ions and metal oxides. nih.gov
| Technique | Purpose | Key Findings | Reference |
| Chemical Sulfonation | Synthesis of sulfopeptides. | Peptides can be sulfonated using chlorosulfonic acid in trifluoroacetic acid. | stanford.edu |
| Mass Spectrometry | Detection and characterization of sulfopeptides. | O-sulfonation on serine and threonine has been identified in diverse proteins. stanford.edu The sulfate group is often unstable in positive ion mode. nih.gov | stanford.edunih.gov |
| IMAC-Fe and TiO₂ Chromatography | Enrichment of sulfopeptides from complex mixtures. | Both techniques can successfully enrich for sulfopeptides, although with varying efficiencies for different peptides. nih.gov | nih.gov |
Incorporation of Other Site-Specific Chemical Tags
The introduction of site-specific chemical tags into peptides containing threonine residues provides a powerful tool for studying protein function, structure, and interactions. The "tag-and-modify" approach allows for the incorporation of functional groups that can be later transformed or used for specific ligation or labeling chemistries. rsc.org
Several types of tags can be incorporated at or near threonine residues:
Solubility-Enhancing Tags: To overcome aggregation and poor solubility of peptides during synthesis and purification, solubility tags are often employed. nih.gov A removable N-(2-hydroxy-4-methoxybenzyl) (Hmb) tag can be introduced to increase the solubility of peptide fragments. nih.gov Another strategy is the use of cleavable, charged peptide tags, such as a poly-arginine "SynTag," which can improve both synthesis efficiency and the solubility of the final peptide product. nih.gov
Bioorthogonal Tags: Residues containing azido (B1232118) or propargyl groups can be incorporated to allow for "click chemistry," enabling the attachment of various molecules like fluorescent probes or polymers. rsc.org
Aldehyde/Ketone Tags: The N-terminal threonine of a peptide can be oxidized with sodium meta-periodate to generate a ketone tag. rsc.org This unique functional group can then be selectively targeted for various ligation chemistries, such as oxime ligation or the Pictet-Spengler reaction, for site-specific protein modification. rsc.org
These strategies expand the chemical toolbox available for creating complex and functionally diverse peptides and proteins based on threonine-containing scaffolds.
Addressing Synthetic Challenges in the Incorporation of Fmoc-Threonine-O-tert-butyl-15N into Complex Peptides
The incorporation of modified amino acids like Fmoc-Threonine-O-tert-butyl-15N into complex peptides via Fmoc solid-phase peptide synthesis (SPPS) presents several challenges that can impact yield and purity. uzh.ch These include the potential for side reactions, racemization, and difficulties arising from peptide aggregation. uzh.chpeptide.com
Mitigation of Side Reactions and Racemization During Coupling
Racemization at the α-carbon of the activated amino acid is a significant side reaction during peptide bond formation, leading to the incorporation of the D-isomer, which can be difficult to separate from the desired product. nih.gov Threonine is susceptible to racemization, although less so than histidine or cysteine. peptide.comnih.govnih.gov
Several strategies can be employed to minimize racemization:
Coupling Reagents and Additives: The choice of coupling reagent is critical. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., 6-Cl-HOBt, Oxyma) to carbodiimide-mediated couplings can suppress racemization. peptide.comresearchgate.net Uronium/aminium-based reagents like HCTU are known for good coupling efficiency and racemization suppression. mesalabs.com
Temperature Control: In microwave-enhanced SPPS, high temperatures can accelerate coupling but also increase the risk of racemization. nih.gov Lowering the coupling temperature, for instance from 80°C to 50°C, has been shown to limit the racemization of susceptible amino acids. nih.govresearchgate.net
Base Selection: The base used during coupling can influence racemization. Using a sterically hindered base like 2,4,6-collidine instead of more common bases like diisopropylethylamine (DIPEA) can reduce the extent of racemization. nih.govmesalabs.com
Another common side reaction in peptides containing serine or threonine is the N-O acyl shift, where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group under acidic conditions, such as during TFA cleavage. iris-biotech.de This can typically be reversed by treatment with a mild base. iris-biotech.de
| Mitigation Strategy | Target Side Reaction | Mechanism/Rationale | Reference |
| Addition of HOBt or Oxyma | Racemization | Acts as a scavenger for reactive intermediates, preventing the formation of the highly racemizable oxazolone. | peptide.comresearchgate.net |
| Use of hindered bases (e.g., Collidine) | Racemization | The bulkiness of the base reduces its ability to abstract the α-proton of the activated amino acid. | nih.govmesalabs.com |
| Lowering coupling temperature | Racemization | Reduces the rate of the racemization reaction, which often has a higher activation energy than the coupling reaction. | nih.govresearchgate.net |
| Mild basic treatment post-cleavage | N-O Acyl Shift | Reverses the ester linkage formed during the acyl shift back to the native amide bond. | iris-biotech.de |
Enhancement of Coupling Efficiency and Solvation Properties
The successful synthesis of long or "difficult" peptides is often hampered by poor solvation and aggregation of the growing peptide chain on the solid support. nih.govpeptide.com This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. peptide.com For sterically hindered residues like threonine, these issues can be exacerbated. uzh.ch
Methods to improve coupling and solvation include:
Solvent Choice: The use of solvents like N-methylpyrrolidone (NMP) or the addition of chaotropic agents or co-solvents like dimethyl sulfoxide (B87167) (DMSO) can help disrupt the intermolecular hydrogen bonds that cause aggregation. peptide.com
Disrupting Secondary Structure: The introduction of "pseudoproline" dipeptides or backbone protecting groups like the Hmb group can disrupt the secondary structures that lead to aggregation. nih.govpeptide.com
Solubility-Enhancing Tags: As mentioned previously, attaching a cleavable, charged tag (like a poly-arginine SynTag) can significantly improve solvation and prevent aggregation during SPPS, while also aiding in the purification of the final product. nih.gov
Optimized Coupling Conditions: For difficult couplings, including those involving threonine, extending the coupling time or using more potent activating reagents like PyAOP may be necessary. uzh.ch Elevating the temperature or using microwave irradiation can also enhance reaction rates, though this must be balanced against the risk of side reactions. peptide.comnih.gov
| Strategy | Purpose | Details | Reference |
| Use of NMP or DMSO | Enhance Solvation | These solvents are effective at disrupting peptide secondary structures and improving the swelling of the peptide-resin. | peptide.com |
| Incorporation of Pseudoprolines or Hmb | Mitigate Aggregation | These groups temporarily alter the peptide backbone conformation, preventing the formation of intermolecular hydrogen bonds. | nih.govpeptide.com |
| Application of a "SynTag" | Enhance Solvation & Mitigate Aggregation | A cleavable poly-arginine tag improves the solvation of the resin-bound peptide and the cleaved peptide. | nih.gov |
| Extended Coupling Times / Potent Activators | Improve Coupling Efficiency | Provides more time for the reaction to go to completion, especially for sterically hindered residues. Reagents like PyAOP are more reactive. | uzh.ch |
Applications of Fmoc Threonine O Tert Butyl 15n in Structural Biology and Biophysical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein and Peptide Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of biomolecules in solution. The use of isotopic labels, such as ¹⁵N, is often essential for studying proteins and peptides. While natural abundance ¹⁵N exists, it is too low (0.37%) for most protein NMR applications. Therefore, proteins are typically overexpressed in media containing ¹⁵N-enriched compounds, or selectively labeled amino acids are incorporated during chemical synthesis. sigmaaldrich.commdpi.com
The incorporation of a ¹⁵N-labeled amino acid, such as threonine derived from Fmoc-Thr-OH-¹⁵N, is fundamental for many NMR experiments. The ¹⁵N nucleus has a nuclear spin of 1/2, just like a proton (¹H), which makes it ideal for high-resolution NMR. The key advantage lies in the ability to perform heteronuclear NMR experiments, which correlate the chemical shifts of a proton with its directly attached ¹⁵N atom. acs.orgprotein-nmr.org.uk This allows for the dispersion of crowded proton signals into a second, nitrogen dimension, dramatically improving spectral resolution and enabling the study of larger and more complex systems. researchgate.netbitesizebio.comgmclore.org
Protein Structure Elucidation through ¹H-¹⁵N HSQC and Multidimensional NMR
The Heteronuclear Single Quantum Coherence (HSQC) experiment is often the starting point for NMR-based structural studies of proteins. protein-nmr.org.uk The ¹H-¹⁵N HSQC spectrum is a two-dimensional plot that displays a correlation, or peak, for every proton attached to a nitrogen atom. ccpn.ac.uk For a protein labeled with ¹⁵N-threonine, a distinct peak corresponding to the threonine's backbone amide N-H group will appear in the spectrum. researchgate.net This spectrum serves as a unique "fingerprint" of the protein, where each peak represents a specific amino acid residue (with the exception of proline, which lacks a backbone amide proton). protein-nmr.org.uk The high sensitivity of these experiments makes them a powerful tool for probing the molecular environment of each labeled residue. nih.gov
Multidimensional NMR experiments (3D, 4D) extend this principle by correlating the ¹H and ¹⁵N chemical shifts with the chemical shifts of other nearby nuclei, such as ¹³C. researchgate.netutoronto.ca These experiments are essential for resolving spectral overlap in larger proteins and for systematically determining the complete resonance assignment, which is a prerequisite for structure determination. gmclore.org
Backbone resonance assignment is the process of assigning each peak in the HSQC spectrum to a specific amino acid in the protein sequence. For a protein containing a ¹⁵N-labeled threonine, the goal is to identify which of the threonine residues in the sequence corresponds to a particular peak. This is achieved using a suite of triple-resonance NMR experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO) that correlate the backbone ¹H and ¹⁵N nuclei of one residue with the backbone carbon (Cα, Cβ, C') nuclei of the same and the preceding residue. researchgate.netutoronto.ca
By analyzing the connectivity patterns in these multidimensional spectra, researchers can walk along the protein backbone, linking one amino acid to the next. protein-nmr.org.ukmeihonglab.com For instance, an HNCACB experiment on a protein containing ¹⁵N-threonine would show correlations between the threonine's HN and ¹⁵N nuclei and the Cα and Cβ chemical shifts of both the threonine itself and the preceding amino acid in the sequence. nih.gov This sequential connectivity allows for unambiguous assignment of the entire backbone.
Once assigned, the chemical shifts themselves, particularly those of Cα and Cβ, are highly informative about the local secondary structure. Deviations from "random coil" chemical shift values can reliably predict whether a residue, such as our labeled threonine, is part of an α-helix or a β-sheet. protein-nmr.org.uknih.gov
Table 1: Representative NMR Experiments for Backbone Assignment This interactive table outlines common triple-resonance experiments used to assign backbone resonances, including those from an incorporated ¹⁵N-Threonine.
| Experiment | Correlation Information | Purpose |
|---|---|---|
| ¹H-¹⁵N HSQC | Correlates amide ¹H with its attached ¹⁵N. | Provides the initial "fingerprint" of the protein. protein-nmr.org.uk |
| HNCA | Correlates the ¹H and ¹⁵N of residue i with the Cα of residue i and i-1. | Links adjacent residues via their Cα atoms. researchgate.net |
| HNCACB | Correlates the ¹H and ¹⁵N of residue i with the Cα and Cβ of residue i and i-1. | Provides sequential connectivity and helps identify amino acid type. nih.gov |
| HNCO | Correlates the ¹H and ¹⁵N of residue i with the carbonyl carbon (C') of residue i-1. | Confirms sequential assignments. researchgate.net |
| CBCA(CO)NH | Correlates the Cα and Cβ of residue i-1 with the ¹H and ¹⁵N of residue i. | Complements HNCA/HNCACB for robust assignment. researchgate.net |
The chemical shifts of backbone amide ¹H and ¹⁵N nuclei are exquisitely sensitive to their local electronic environment. ccpn.ac.uk When a protein binds to another molecule (a ligand, another protein, DNA, etc.), the chemical environment at the binding interface changes. This change causes the positions of the HSQC peaks for the involved amino acid residues to move, a phenomenon known as Chemical Shift Perturbation (CSP). nih.gov
By monitoring the changes in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein upon titration with an unlabeled binding partner, one can map the interaction site on the protein's surface. bitesizebio.com If a ¹⁵N-labeled threonine residue is located in or near the binding pocket, its corresponding HSQC peak will show a significant chemical shift perturbation. researchgate.net Plotting the magnitude of these changes for each residue along the protein sequence reveals the binding interface. ccpn.ac.uk The magnitude of the combined ¹H and ¹⁵N shift change is often calculated to quantify the effect. nih.govresearchgate.net
Table 2: Example of Chemical Shift Perturbation (CSP) Data This interactive table provides a hypothetical example of CSP data for selected residues of a protein upon ligand binding. A large Δδ value for a residue like Thr-45 indicates its likely involvement in the interaction.
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined Δδ (ppm) |
|---|---|---|---|
| Gly-12 | 0.02 | 0.10 | 0.028 |
| Ala-28 | 0.01 | 0.05 | 0.014 |
| Thr-45 | 0.25 | 1.30 | 0.354 |
| Ser-46 | 0.10 | 0.45 | 0.135 |
Investigation of Protein and Peptide Dynamics using ¹⁵N Relaxation Measurements
Proteins are not static entities; they are dynamic molecules whose functions often depend on internal motions occurring over a wide range of timescales. NMR spectroscopy is uniquely suited to characterize these dynamics at an atomic level. nih.gov By incorporating a ¹⁵N label via Fmoc-Thr-OH-¹⁵N, the threonine backbone amide group becomes a sensitive probe for motions ranging from picoseconds to milliseconds. acs.org
This is accomplished by measuring the relaxation rates of the ¹⁵N nucleus. The key parameters measured are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state heteronuclear Nuclear Overhauser Effect (NOE). acs.org These rates are influenced by the tumbling of the protein as a whole and by internal motions of the N-H bond vector.
Internal protein motions on the microsecond-to-millisecond (µs-ms) timescale are often linked to important biological functions like enzyme catalysis and molecular recognition. utoronto.ca These motions, known as conformational exchange, can be detected because they provide an additional contribution to the transverse relaxation rate (R₂), termed Rₑₓ. northwestern.edu A residue, such as a ¹⁵N-labeled threonine, that is undergoing conformational exchange will often have a significantly higher R₂ value than its more rigid neighbors. nih.gov
Specialized NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, are used to quantify these exchange processes. utoronto.caiastate.edu These experiments measure R₂ as a function of a variable radiofrequency field. By analyzing the resulting dispersion profiles, one can extract detailed kinetic (exchange rates, kₑₓ) and thermodynamic (populations of the exchanging states) information about the conformational fluctuations, even for sparsely populated, "invisible" states. utoronto.canih.govacs.orgutoronto.ca
Table 3: Relationship Between ¹⁵N Relaxation Parameters and Protein Dynamics This interactive table summarizes how key NMR relaxation parameters measured for a ¹⁵N-labeled residue report on molecular motions across different timescales.
| Parameter | Timescale Probed | Information Gained |
|---|---|---|
| R₁ (Longitudinal) | picosecond - nanosecond (ps-ns) | Fast internal motions and overall molecular tumbling. acs.org |
| R₂ (Transverse) | ps-ns and µs-ms | Fast internal motions, overall tumbling, and slower conformational exchange processes (Rₑₓ). northwestern.edu |
| NOE (Nuclear Overhauser Effect) | picosecond - nanosecond (ps-ns) | Amplitude of fast internal N-H bond vector motions (order parameter). acs.org |
| CPMG Dispersion | microsecond - millisecond (µs-ms) | Kinetics (kₑₓ) and thermodynamics (populations) of conformational exchange. iastate.edu |
Membrane proteins represent a particularly challenging class of molecules for structural biology. Solid-state and solution NMR, enabled by isotopic labeling, are powerful methods for studying their structure and dynamics in environments that mimic the cell membrane. nih.govresearchgate.net Incorporating a ¹⁵N-labeled threonine allows for the specific investigation of its local environment and mobility within the protein-lipid complex.
Both backbone and side-chain dynamics can be probed. While the backbone amide provides information on the flexibility of the polypeptide chain, the nitrogen-containing side chains of certain amino acids can also be observed. nih.gov For threonine, the primary probe is the backbone amide. Comparing ¹⁵N relaxation data for a specific threonine residue in a membrane protein can reveal how its dynamics are affected by the lipid environment. nih.gov For example, a threonine in a transmembrane helix might show restricted, highly ordered motion, while one in a flexible extracellular loop would exhibit much greater mobility. These dynamic insights are crucial for understanding how membrane proteins function, for example, in transport and signaling. acs.org
Probing Ligand-Binding and Protein-Protein Interactions
NMR spectroscopy, particularly utilizing ¹⁵N-labeled proteins, is a primary tool for studying biomolecular interactions in solution. By incorporating ¹⁵N-labeled threonine into a protein of interest, specific signals from these residues can be monitored to report on binding events. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is central to this approach, producing a spectrum where each amide group (including that of threonine) typically yields a distinct peak, effectively providing a fingerprint of the protein's folded state.
The incorporation of ¹⁵N-labeled threonine enables the precise measurement of binding affinities (how tightly a protein binds its partner) and kinetics (the rates of binding and dissociation). This is commonly achieved through NMR titration experiments. frontiersin.org In a typical setup, a series of ¹H-¹⁵N HSQC spectra are recorded on a solution of the ¹⁵N-labeled protein while the concentration of an unlabeled binding partner (ligand or another protein) is gradually increased. frontiersin.org
Binding events cause changes in the local chemical environment of amino acid residues at the interaction interface, leading to perturbations in their corresponding NMR signals. For interactions in the fast exchange regime on the NMR timescale, these perturbations manifest as a progressive shift in the peak's position. By tracking the chemical shift changes of specific threonine residues as a function of the ligand concentration, a binding isotherm can be generated. Fitting this curve allows for the determination of the dissociation constant (Kd), a quantitative measure of binding affinity. This method is particularly well-suited for studying weak to moderate interactions (in the micromolar to millimolar range), which are often challenging to characterize with other biophysical techniques. frontiersin.org
Table 1: Example of Chemical Shift Perturbation (CSP) Data for a ¹⁵N-Labeled Protein Upon Ligand Titration This table illustrates hypothetical data showing how the chemical shifts of various residues, including a key threonine, change upon the addition of a ligand, allowing for the calculation of binding affinity.
| Residue | Ligand Concentration (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined CSP (ppm) |
| Thr-54 | 0 | 8.12 | 115.3 | 0.000 |
| Thr-54 | 50 | 8.18 | 115.8 | 0.118 |
| Thr-54 | 100 | 8.23 | 116.2 | 0.208 |
| Thr-54 | 200 | 8.29 | 116.7 | 0.312 |
| Ala-22 | 200 | 7.95 | 120.1 | 0.005 |
| Gly-88 | 200 | 8.50 | 109.5 | 0.010 |
Note: Combined CSP is calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where Δδ is the chemical shift change and α is a weighting factor.
Chemical Shift Perturbation (CSP) mapping is the most widely used NMR method to delineate the binding surfaces of protein-protein and protein-ligand interactions. duke.edu When a ligand binds, residues directly involved in the interaction or those experiencing conformational changes will show significant shifts in their ¹H-¹⁵N HSQC peaks. duke.edu By identifying which residues, such as threonine, are most affected, researchers can map the interaction interface onto the protein's three-dimensional structure. duke.edubiorxiv.orgbiorxiv.org
Furthermore, CSP is an excellent indicator of allosteric processes. duke.edupnas.org Allostery occurs when binding at one site on a protein induces a functional or structural change at a distant site. In a CSP experiment, this is revealed by significant chemical shift changes for residues located far from the primary binding interface. pnas.org The ability to monitor nearly all residues simultaneously, including strategically located threonines, provides a global picture of the conformational changes occurring upon binding, making ¹⁵N-HSQC a powerful tool for discovering and characterizing allosteric networks. pnas.org For example, this method has been used to map the interaction surfaces in countless systems, from signaling protein complexes to enzyme-inhibitor interactions. duke.edupnas.org
Characterization of Post-Translational Modifications and Their Impact on Structure and Dynamics
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and stability. Threonine, with its hydroxyl side chain, is a frequent site for key PTMs like phosphorylation and glycosylation. Isotopic labeling with ¹⁵N provides a means to study the precise structural and dynamic consequences of these modifications at atomic resolution.
The phosphorylation of threonine residues is a fundamental mechanism in cellular signaling. The addition of a bulky, negatively charged phosphate (B84403) group can dramatically alter a protein's structure and dynamics, switching its function "on" or "off." Using proteins containing ¹⁵N-labeled phosphothreonine, NMR can directly monitor these changes. researchgate.net
The phosphorylation of a threonine residue in an unstructured region of a protein typically causes characteristic chemical shift changes in the ¹H-¹⁵N HSQC spectrum for the modified residue and its immediate neighbors. nih.gov More complex, long-range structural changes can also be observed throughout the protein. springernature.com NMR methods can be used to monitor phosphorylation reactions in real-time, providing kinetic data on kinase activity for specific sites. springernature.com For instance, a simple NMR method has been developed to specifically identify and assign phosphorylated serine and threonine residues in ¹³C/¹⁵N-labeled proteins by exploiting the scalar coupling between the ¹³C and ³¹P nuclei. researchgate.netnih.gov This allows for unambiguous confirmation of the phosphorylation site and detailed characterization of its local environment. researchgate.netnih.gov
Table 2: Representative ¹⁵N Chemical Shift Changes Upon Threonine Phosphorylation This table provides an example of how NMR can detect the local environmental changes resulting from the addition of a phosphate group to a threonine residue.
| Protein State | Residue | ¹⁵N Chemical Shift (ppm) | Δδ (ppm) |
| Unphosphorylated | Thr-38 | 118.5 | - |
| Phosphorylated | pThr-38 | 116.9 | -1.6 |
| Unphosphorylated | Gly-37 | 108.2 | - |
| Phosphorylated | Gly-37 | 107.9 | -0.3 |
| Unphosphorylated | Val-39 | 121.0 | - |
| Phosphorylated | Val-39 | 120.2 | -0.8 |
Glycosylation, the attachment of sugar moieties (glycans) to proteins, is a complex PTM that profoundly affects protein folding, stability, and recognition. nih.gov Threonine is a common site for O-linked glycosylation, where a glycan is attached to its side-chain hydroxyl group. nih.gov
Incorporating ¹⁵N-labeled threonine into a glycoprotein (B1211001) allows researchers to use ¹H-¹⁵N HSQC spectra to probe the impact of the attached glycan on the peptide backbone. nih.govmdpi.com While glycosylation does not typically induce global unfolding, it can significantly alter the local conformation and dynamics around the modification site. nih.govnih.gov For example, NMR studies on glycopeptides have shown that the stereochemistry of the carbohydrate-peptide linkage can dramatically affect the backbone conformation. nih.gov Chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of a glycoprotein compared to its non-glycosylated form can pinpoint the residues most affected by the glycan's presence. mdpi.com These studies have revealed that glycans can restrict the conformational freedom of the peptide backbone and influence intermolecular interactions by creating new hydrogen bonds or through steric effects. nih.govnih.gov
Mass Spectrometry (MS)-Based Quantitative Proteomics and Metabolomics
Stable isotope labeling is the gold standard for accurate and precise quantification in MS-based proteomics. nih.govresearchgate.net Metabolic labeling with ¹⁵N-containing compounds is a powerful strategy where an entire organism or cell culture is grown in a medium where the sole nitrogen source is a ¹⁵N isotope (e.g., ¹⁵N ammonium (B1175870) chloride). researchgate.netescholarship.orgfrontiersin.org This results in the incorporation of the "heavy" nitrogen isotope into every nitrogen-containing molecule, including all amino acids like threonine, and subsequently, all proteins.
This "heavy" proteome serves as an ideal internal standard. nih.govnih.gov In a typical experiment, a "light" (natural abundance ¹⁴N) sample from a control condition is mixed in a 1:1 ratio with a "heavy" (¹⁵N-labeled) sample from an experimental condition. The combined sample is then processed together—proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). escholarship.orgnih.gov
Because a peptide from the heavy sample is chemically identical to its light counterpart, they co-elute during chromatography. However, the mass spectrometer can distinguish them based on their mass difference. frontiersin.org The mass shift of a ¹⁵N-labeled peptide depends on the number of nitrogen atoms it contains. escholarship.orgfrontiersin.org By comparing the signal intensities of the light and heavy peptide pairs, one can accurately determine the relative abundance of that peptide—and by extension, its parent protein—between the two conditions. researchgate.net This approach minimizes quantitative errors that can be introduced during sample preparation, as any losses affect both the light and heavy peptides equally. nih.gov This ¹⁵N-labeling strategy has been successfully applied to gain deep insights into the dynamic changes in the proteome in response to various stimuli, such as heat stress. nih.gov
Similarly, in metabolomics, ¹⁵N-labeled amino acids, including L-Threonine-¹⁵N, are used as tracers to follow the metabolic fate of nitrogen atoms through complex biochemical pathways in cell culture and in vivo. nih.govnih.gov This allows for the direct study of nitrogen metabolism and amino acid transport, offering insights into metabolic vulnerabilities in diseases. nih.gov
Table 3: Example of MS-Based Quantitative Proteomics Data Using ¹⁵N-Labeling This table illustrates how the ratio of light (¹⁴N) to heavy (¹⁵N) peptide intensities is used to quantify changes in protein expression between two states.
| Protein ID | Peptide Sequence | Condition A (Light ¹⁴N) Intensity | Condition B (Heavy ¹⁵N) Intensity | Ratio (Heavy/Light) | Fold Change |
| P12345 | VAPEEHPTLLTEAPLNPK | 1,500,000 | 1,550,000 | 1.03 | No Change |
| Q67890 | T FANHILVST LQK | 2,000,000 | 4,100,000 | 2.05 | Upregulated |
| R54321 | FGSYPFDGVLGLAYGT R | 3,200,000 | 850,000 | 0.27 | Downregulated |
Note: The table shows peptides containing threonine (T) and their quantified changes.
Stable Isotope Labeling for Quantitative Proteomics (e.g., SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. wikipedia.org The method relies on metabolically incorporating "light" (e.g., ¹⁴N) and "heavy" (e.g., ¹⁵N) amino acids into two different cell populations. sigmaaldrich.com When the proteomes of these cell populations are mixed, the mass difference created by the heavy isotope allows for the direct comparison and relative quantification of protein abundance. wikipedia.org While SILAC traditionally involves direct metabolic labeling of cells, peptides chemically synthesized with ¹⁵N-labeled amino acids, such as those derived from Fmoc-Threonine-O-tert-butyl-15N, are crucial for creating internal standards for absolute quantification. proteogenix.sciencenist.gov
Relative and Absolute Quantitation of Protein Abundance
In proteomics, understanding the relative changes in protein expression between different cellular states is fundamental. The use of ¹⁵N labeling is a cornerstone of this analysis. frontiersin.org In a typical experiment, one cell population is grown in a medium containing standard "light" amino acids, while the other is grown in a medium with "heavy" ¹⁵N-labeled amino acids. researchgate.net After a period of growth to ensure full incorporation, the cell populations are combined, and the proteins are extracted and digested into peptides. nih.gov
Mass spectrometry analysis can then distinguish between the light and heavy peptides due to the mass shift caused by the ¹⁵N isotope. wikipedia.org The ratio of the signal intensities between the heavy and light peptide pairs directly corresponds to the relative abundance of that protein in the two samples. frontiersin.org This allows for a global snapshot of proteome changes in response to various stimuli or disease states. nih.gov
For absolute quantification, a known quantity of a chemically synthesized, ¹⁵N-labeled peptide (an AQUA peptide) is introduced into the sample. proteogenix.science This "heavy" peptide standard, synthesized using building blocks like Fmoc-Threonine-O-tert-butyl-15N, serves as an internal reference. By comparing the mass spectrometer's signal intensity of the endogenous "light" peptide to the known amount of the "heavy" standard, the absolute quantity of the target protein in the original sample can be precisely determined. nist.gov
| Quantification Method | Principle | Application | Key Benefit |
| Relative Quantitation (SILAC) | Metabolic labeling of cell populations with "light" (¹⁴N) and "heavy" (¹⁵N) amino acids. | Comparing protein expression levels between different cellular conditions. | Global, in-vivo comparison of proteomes. sigmaaldrich.com |
| Absolute Quantitation (AQUA) | Spiking a known quantity of a synthetic, heavy-isotope-labeled peptide into a sample. | Determining the precise molar amount of a specific protein. | Accurate and precise measurement of protein concentration. proteogenix.sciencenist.gov |
Investigation of Protein Turnover and Degradation Pathways
Protein turnover, the balance between protein synthesis and degradation, is a dynamic process crucial for cellular homeostasis. nih.gov Investigating this process can be achieved using pulsed SILAC (pSILAC) or by monitoring the incorporation of ¹⁵N-labeled precursors over time. wikipedia.orgnih.gov By introducing ¹⁵N-labeled amino acids into the cell culture medium, newly synthesized proteins will incorporate the heavy isotope. nih.gov
By tracking the rate of incorporation of ¹⁵N into specific proteins and the rate of disappearance of the unlabeled (¹⁴N) versions, researchers can calculate both the synthesis and degradation rates. nih.govnih.gov This provides valuable insights into how protein stability is regulated and how these pathways are affected by disease or therapeutic interventions. For instance, studies in mammalian models have used ¹⁵N metabolic labeling to measure protein turnover rates in various tissues, highlighting differences in tissues with slow turnover rates like the brain versus those with high turnover like the liver. nih.gov
Applications in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov By introducing isotopically labeled substrates, such as those containing ¹⁵N, into a cell's environment, researchers can trace the path of the isotope through various metabolic pathways. creative-proteomics.com This provides a detailed map of cellular metabolism in action.
Tracing Carbon and Nitrogen Flow in Biological Systems
Nitrogen is a fundamental component of numerous biomolecules, including amino acids and nucleotides. embopress.org Tracing the flow of nitrogen is essential for understanding how cells assimilate and utilize this critical element. By using ¹⁵N-labeled compounds, such as ¹⁵N-labeled amino acids or ammonia, scientists can follow the distribution of the ¹⁵N isotope into various metabolic intermediates and end products. nih.govwikipedia.org
Dual-labeling experiments, which use both ¹³C and ¹⁵N tracers, are particularly powerful. nih.gov This approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a comprehensive view of the interplay between central carbon and nitrogen metabolism. embopress.org For example, such studies have been used to create detailed flux maps in microorganisms, identifying key hubs like glutamate (B1630785) that serve as central donors for nitrogen in the synthesis of other amino acids. nih.gov This knowledge is crucial for metabolic engineering and understanding pathogen metabolism. embopress.org
Elucidation of Novel Metabolic Pathways
Isotope tracing with ¹⁵N is a powerful tool for discovering and validating new metabolic routes. nih.gov When a ¹⁵N-labeled precursor is fed to an organism, the resulting distribution of the ¹⁵N label in various metabolites can reveal previously unknown biochemical transformations. wikipedia.org If the ¹⁵N isotope appears in a product where its incorporation was not predicted by known pathways, it suggests the existence of a novel enzymatic reaction or an alternative metabolic route. This approach has been instrumental in microbial natural product discovery and in characterizing biosynthetic pathways. nih.gov
High-Resolution Structural Characterization of Labeled Peptides and Their Derivatives
Beyond quantification, ¹⁵N labeling is indispensable for the structural analysis of peptides and proteins, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. proteogenix.sciencenih.gov The ¹⁵N nucleus is NMR-active, and its incorporation into a peptide allows for a variety of experiments that can reveal detailed structural information. nih.gov
Peptides synthesized using Fmoc-Threonine-O-tert-butyl-15N can be selectively labeled at specific threonine residues. This site-specific labeling simplifies complex NMR spectra, making it possible to assign signals to particular atoms within the peptide structure. nih.govspringernature.com Solid-state NMR studies on such labeled peptides can determine molecular conformation and how peptides organize themselves into larger assemblies, which is critical for studying phenomena like amyloid fibril formation. nih.gov The analysis of NMR spectral features, such as peak positions and interactions between nuclear spins, provides precise constraints on the three-dimensional structure of the labeled molecules. springernature.com
| Technique | Application of ¹⁵N Labeling | Information Gained |
| Mass Spectrometry (MS) | Differentiates labeled vs. unlabeled peptides by mass. | Protein abundance, turnover rates, metabolic flux. frontiersin.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of the ¹⁵N nucleus. | 3D structure, molecular conformation, intermolecular organization. nih.govspringernature.com |
Peptide Fragmentation and Sequence Verification
In tandem mass spectrometry (MS/MS), peptides are fragmented at their amide bonds, generating a series of characteristic product ions, primarily b- and y-type ions. The masses of these fragments are then used to deduce the amino acid sequence of the original peptide. The incorporation of Fmoc-Threonine-O-tert-butyl-¹⁵N provides a distinct advantage in this process.
When a peptide containing ¹⁵N-labeled threonine is fragmented, any fragment ion that includes this residue will exhibit a mass shift of +1 Dalton compared to its unlabeled counterpart. This predictable mass shift is invaluable for several reasons:
Distinguishing Fragment Ion Types: It allows for the unambiguous differentiation between b- and y-ions. If the ¹⁵N-labeled threonine is located at a known position n from the N-terminus, all b-ions of size n or larger (bₙ, bₙ₊₁, etc.) will show the +1 mass shift, while y-ions will only show the shift if they contain the labeled residue from the C-terminal end. This helps to resolve ambiguities that can arise from overlapping isotopic clusters or the presence of multiple isobaric residues. nih.govnih.gov
Confirming Sequence Assignments: The observation of the expected +1 Da shift in a specific series of fragment ions provides strong evidence for the correct sequence assignment. This is particularly useful for validating de novo sequencing efforts, where the sequence is determined without prior knowledge. nih.govacs.org
Locating Post-Translational Modifications (PTMs): In cases where a peptide is modified, the precise localization of the modification can be challenging. By synthesizing a peptide with a ¹⁵N-labeled threonine at a potential modification site, researchers can more confidently assign the location of the PTM based on which fragment ions carry the isotopic label in addition to the mass of the modification.
The following table illustrates how the mass of fragment ions would be affected by the presence of a ¹⁵N-labeled threonine at position 3 in a hypothetical peptide "TEST-peptide".
| Fragment Ion | Unlabeled Mass (Da) | ¹⁵N-Labeled Mass (Da) | Mass Shift (Da) | Contains ¹⁵N-Thr |
| b₁ | 89.0 | 89.0 | 0 | No |
| b₂ | 217.1 | 217.1 | 0 | No |
| b₃ | 318.2 | 319.2 | +1 | Yes |
| b₄ | 446.3 | 447.3 | +1 | Yes |
| y₁ | 175.1 | 175.1 | 0 | No |
| y₂ | 290.1 | 290.1 | 0 | No |
| y₃ | 418.2 | 419.2 | +1 | Yes |
| y₄ | 519.3 | 520.3 | +1 | Yes |
This is a hypothetical example. Actual masses will vary based on the specific amino acid sequence.
Top-Down and Bottom-Up Proteomics Approaches
The benefits of using Fmoc-Threonine-O-tert-butyl-¹⁵N extend to both major strategies in proteomics: top-down and bottom-up analysis.
Bottom-Up Proteomics: This is the most common approach, where proteins are first digested into smaller peptides, typically using an enzyme like trypsin, before analysis by mass spectrometry. nih.govacs.org In this context, Fmoc-Threonine-O-tert-butyl-¹⁵N is used to synthesize standard peptides that can be spiked into complex mixtures. These labeled standards serve as internal controls for both identification and quantification. The known mass shift helps to confidently identify the corresponding endogenous peptide, even in a complex background of other peptides. nih.gov
Research has shown that stable isotope labeling, including with ¹⁵N, is a robust method for relative and absolute quantification of proteins. nih.gov By comparing the signal intensity of the labeled standard to the unlabeled endogenous peptide, researchers can determine the abundance of the protein of interest.
Top-Down Proteomics: This approach involves the analysis of intact proteins without prior digestion. acs.orgnih.gov This method is particularly powerful for characterizing proteoforms, which are the different forms of a protein that arise from genetic variations, alternative splicing, and post-translational modifications. acs.org
Incorporating ¹⁵N-labeled threonine into a protein, either through in vivo metabolic labeling or through protein synthesis with labeled amino acids, can significantly aid in the interpretation of the complex fragmentation spectra of large proteins. nih.gov When an intact protein containing a ¹⁵N-threonine is fragmented, the resulting fragment ions will carry the isotopic label, allowing for more precise localization of domains and modifications along the protein backbone. This is especially critical in top-down proteomics where the number of possible fragment ions is much larger and their assignment is more challenging.
The use of site-specific isotope labeling with compounds like Fmoc-Threonine-O-tert-butyl-¹⁵N provides a more targeted and often more cost-effective alternative to uniform labeling of the entire protein with ¹⁵N. innovagen.comrsc.org This targeted approach simplifies the mass spectra, as only a subset of fragments will show the mass shift, making the data easier to interpret.
Interdisciplinary Integration with Complementary Biophysical and Computational Approaches
Combined NMR and X-ray Crystallography/Cryo-Electron Microscopy for Hybrid Structural Models
A powerful strategy in structural biology is the creation of hybrid models that merge the strengths of high-resolution, solid-state techniques with solution-state methods that capture molecular dynamics. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide exquisitely detailed, static snapshots of molecules. sigmaaldrich.comaip.org However, these techniques alone cannot fully describe the conformational flexibility and dynamic behavior that are often essential for biological function.
This is where Nuclear Magnetic Resonance (NMR) spectroscopy, empowered by site-specific ¹⁵N labeling, becomes indispensable. genscript.com By incorporating Fmoc-Thr-OH-¹⁵N into a peptide, researchers can use ¹⁵N-edited NMR experiments to study the threonine residue's local environment and dynamics in solution. This approach is advantageous over X-ray crystallography because it allows for the study of proteins in a more native-like solution state. genscript.com The combination of these techniques allows for:
Validation and Refinement: NMR data can validate atomic models built from cryo-EM maps or crystal structures, confirming their relevance in solution and highlighting flexible regions. core.ac.ukembl-hamburg.de
Dynamic Docking: Solution NMR structures of individual proteins, determined using ¹⁵N-labeled samples, can be fitted into lower-resolution cryo-EM maps of large complexes to understand their assembly and functional dynamics. core.ac.uk
Enhanced Resolution: In hybrid protocols, NMR chemical shift data can be used as restraints in combination with medium- to low-resolution cryo-EM density maps. This combined approach can refine structures to a near-atomic resolution that is not achievable with either individual technique. nih.gov
Table 1: Comparison of Integrated Structural Techniques
| Technique | State | Resolution | Key Information Provided | Role of Fmoc-Thr-OH-¹⁵N |
|---|---|---|---|---|
| X-ray Crystallography | Solid (Crystal) | Atomic | High-resolution 3D static structure. | Provides a static model for comparison and refinement with solution NMR data. |
| Cryo-Electron Microscopy (Cryo-EM) | Vitrified Solid | Near-Atomic | 3D density map of large complexes. aip.org | Provides a structural framework for docking NMR structures and can be combined with NMR data for high-resolution refinement. nih.gov |
| NMR Spectroscopy | Solution | Residue-specific | Dynamics, interactions, and conformational changes in a native-like environment. genscript.com | The ¹⁵N nucleus serves as a sensitive probe for site-specific chemical shift, dynamics, and interaction measurements. nih.gov |
Molecular Dynamics (MD) Simulations and Quantum Mechanical (QM) Calculations for Conformational and Electronic Analysis
Computational chemistry provides the theoretical framework to interpret and expand upon experimental data. Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations are two powerful computational tools that work in synergy with ¹⁵N-labeling experiments.
Molecular Dynamics (MD) simulations generate atomic-level "movies" of molecular motion, revealing the conformational landscapes that proteins explore over time. mpg.de When combined with ¹⁵N-NMR data, MD simulations can:
Provide a detailed, dynamic model to explain experimentally observed conformational averaging. nih.gov
Be used to refine structural ensembles by using NMR-derived distance restraints to guide the simulation. acs.org
Help interpret how changes in the environment or mutations affect the structural dynamics first observed through NMR.
Quantum Mechanical (QM) calculations offer a highly detailed view of a molecule's electronic structure, which is the basis for NMR phenomena. The integration of QM with experimental data is particularly powerful for:
Chemical Shift Prediction: QM methods can accurately calculate the ¹⁵N chemical shifts for a given protein structure. acs.orgacs.org These theoretical values can be compared with the experimental spectra from a peptide containing the ¹⁵N-labeled threonine to validate the structural model. biorxiv.org Achieving good agreement between calculated and experimental shifts provides strong evidence for the accuracy of the proposed structure.
Understanding Electronic Effects: QM calculations can dissect how factors like hydrogen bonding and local backbone torsion angles influence the ¹⁵N chemical shift. biorxiv.org This provides a deeper physical understanding of the experimental observations. Hybrid MD-QM/MM (Molecular Dynamics-Quantum Mechanics/Molecular Mechanics) methods have shown significant improvements in the accuracy of ¹⁵N chemical shift predictions by accounting for both conformational averaging and the local electronic environment. biorxiv.org
Table 2: Integration of Computational and Experimental Approaches
| Method | Focus | Key Insights | Synergy with Fmoc-Thr-OH-¹⁵N |
|---|---|---|---|
| Molecular Dynamics (MD) | Atomic motion and conformational sampling. | Provides dynamic structural ensembles and pathways for conformational change. mpg.de | Simulates the dynamic behavior that is measured by ¹⁵N NMR relaxation experiments, allowing for a more complete interpretation of the data. |
| Quantum Mechanics (QM) | Electronic structure and properties. | Accurately predicts NMR chemical shifts and explains their sensitivity to the local environment. biorxiv.orgnih.gov | Validates the 3D structure by correlating the experimentally measured ¹⁵N chemical shift of the threonine residue with theoretically calculated values. acs.org |
Synergistic Use with Optical Spectroscopies (e.g., Circular Dichroism, Fourier Transform Infrared Spectroscopy) for Conformational Assessment
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule's chemical bonds. The amide I band (primarily C=O stretching) of the peptide backbone is particularly sensitive to secondary structure. The true power of synergy comes from isotope-edited FTIR . The incorporation of a ¹⁵N label (often along with a ¹³C label on the adjacent carbonyl carbon) into the threonine residue causes a significant frequency shift in its amide I vibration. biorxiv.orghuji.ac.il This shift isolates the signal of the labeled threonine from the overlapping signals of the rest of the unlabeled protein. nih.govacs.org This allows researchers to determine the specific secondary structure (e.g., β-sheet, α-helix) at the precise location of the threonine residue, providing residue-level structural information that is otherwise inaccessible to conventional FTIR. biorxiv.org
| Fourier Transform Infrared (FTIR) | Absorption of infrared radiation by molecular vibrations. | Provides secondary structure information via the amide I band. acs.org | The ¹⁵N isotope shifts the local amide I band, enabling "isotope-edited" analysis of the threonine residue's specific conformation. nih.govbiorxiv.org |
Future Prospects and Emerging Research Directions
Advancements in High-Throughput Synthesis of ¹⁵N-Labeled Peptides
The demand for precisely labeled peptides for structural biology and proteomics has spurred significant innovation in high-throughput synthesis methodologies. The foundational technique, solid-phase peptide synthesis (SPPS) using Fmoc chemistry, is being adapted for parallel and automated formats to accelerate the production of peptide libraries. nih.govnih.gov In this strategy, an Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group is used, which is stable to acids but readily cleaved by organic bases like piperidine (B6355638). nih.govluxembourg-bio.com This orthogonality allows for the selective deprotection and coupling of amino acids, including expensive isotopic-labeled ones like Fmoc-Thr-OH-¹⁵N, onto a solid support resin. nih.govnih.gov
Recent advancements focus on miniaturization and automation, enabling the synthesis of numerous peptides simultaneously. Technologies such as "tea-bag" synthesis, where resin is enclosed in permeable polypropylene packets, allow for the parallel synthesis of many different peptides by combining and sorting the packets for common reaction steps. nih.gov This approach has evolved with the use of microreactors equipped with radiofrequency tags or barcodes, which facilitates automated sorting and significantly improves the efficiency of generating libraries of ¹⁵N-labeled peptides. nih.gov These methods are crucial for applications like epitope mapping, drug discovery, and the systematic study of protein-protein interactions where variations in peptide sequence are required. The use of labeled amino acids during synthesis is often preferred over post-synthetic labeling as it ensures the correct and specific positioning of the isotopic label. lifetein.com
| Research Area | Key Advancements | Impact on ¹⁵N-Labeled Peptides |
| Automation | Robotic liquid handlers and automated synthesizers | Increased speed and reproducibility of synthesis |
| Miniaturization | Microfluidic reactors and chip-based synthesis | Reduced consumption of expensive reagents like Fmoc-Thr-OH-¹⁵N |
| Parallel Synthesis | "Tea-bag" and microreactor technologies | Efficient generation of peptide libraries for screening |
| Chemistry | Optimized coupling reagents and orthogonal protecting groups | Higher purity and yield of complex labeled peptides |
Development of Novel NMR Pulse Sequences for Enhanced Information Content
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for studying ¹⁵N-labeled biomolecules, providing atomic-level structural and dynamic information. nih.gov The development of new pulse sequences—the series of radiofrequency pulses used to manipulate nuclear spins—is continually pushing the boundaries of what can be learned from an NMR experiment. strath.ac.uk
For ¹⁵N-labeled peptides, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone experiment, producing a 2D spectrum with peaks corresponding to each nitrogen-proton pair, such as those in the backbone amides. protocols.io Modern pulse sequences often incorporate features like sensitivity enhancement, gradient coherence selection, and water suppression techniques to improve spectral quality. protocols.io For instance, the 'hsqcetfpf3gpsi2' pulse program is a sensitivity-enhanced sequence that provides a 2D ¹⁵N-¹H correlation map, which is invaluable for resonance assignment, monitoring chemical shift perturbations upon ligand binding, and as a foundation for more complex 3D experiments (e.g., HNCO, ¹⁵N-edited NOESY). protocols.io
Future developments aim to further enhance sensitivity, improve resolution in crowded spectra, and enable the study of larger and more complex systems. Techniques like transverse relaxation-optimized spectroscopy (TROSY) are already essential for studying high-molecular-weight proteins. Ongoing research focuses on creating pulse sequences that can extract more information from a single experiment, reduce measurement times, and function effectively under challenging conditions, such as in solid-state NMR or in complex biological mixtures. nih.govprotocols.io
Expansion into in cellulo and in vivo Stable Isotope Labeling Applications
While in vitro studies of purified proteins have yielded a wealth of information, there is a growing impetus to study biomolecules within their native cellular environment. In-cell NMR and in vivo labeling studies provide insights into protein structure, function, and interactions under physiological conditions, which can differ significantly from the test tube.
Metabolic labeling is a powerful strategy for these studies, where organisms or cells are grown in media containing ¹⁵N-labeled precursors, such as ¹⁵N-labeled ammonium (B1175870) salts or amino acids. nih.govresearchgate.net This leads to the incorporation of the stable isotope into newly synthesized proteins. nih.gov While uniform labeling with ¹⁵N-salts can achieve high incorporation efficiency (over 98%), it complicates mass spectrometry data analysis because the mass difference between labeled and unlabeled peptides varies depending on the number of nitrogen atoms. nih.govresearchgate.net
An alternative is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where specific ¹⁵N-labeled amino acids are supplied in the growth medium. nih.gov This approach, using reagents like Fmoc-Thr-OH-¹⁵N after deprotection, allows for more straightforward analysis in quantitative proteomics. However, achieving high labeling efficiency in vivo can be challenging. f1000research.com For example, studies in mice have shown that labeling efficiency can be lower and more variable than in cell culture, with injection proving more effective than oral gavage. f1000research.com Future research is focused on optimizing labeling protocols for different organisms and cell types, developing more sensitive analytical techniques to work with lower incorporation levels, and extending these methods to study not just proteins but also other nitrogen-containing biomolecules. f1000research.com
| Labeling Method | Organism/System | Typical Efficiency | Key Challenge |
| Metabolic Labeling (¹⁵N salts) | Plants, Cell Culture | >98% researchgate.net | Complex mass spectrometry data nih.gov |
| SILAC | Cell Culture | >95% f1000research.com | Incomplete removal of unlabeled amino acids |
| In vivo Labeling (e.g., ¹³C-glucose) | Mice | ~60% (IP injection) f1000research.com | Lower incorporation rates compared to in vitro |
Integration with Artificial Intelligence and Machine Learning for Data Interpretation
The complexity and sheer volume of data generated by modern NMR and mass spectrometry experiments present a significant bottleneck in biomolecular research. ethz.ch Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to automate and enhance the accuracy of data analysis. bruker.com
In NMR spectroscopy, ML models, particularly deep neural networks, are being trained to perform tasks that have traditionally required extensive manual effort from human experts. connectnmruk.ac.ukosu.edu These applications include:
Peak Picking and Signal Processing: AI algorithms can automatically identify real signals from noise, perform baseline and phase corrections, and deconvolve overlapping peaks in complex spectra with superhuman speed and reproducibility. bruker.comosu.edu
Resonance Assignment: Machine learning models can assist in the laborious process of assigning specific signals in an NMR spectrum to the correct atoms in the protein or peptide sequence. ethz.ch
Structure Prediction: By integrating experimental NMR data with deep learning-based structure prediction platforms (like AlphaFold), researchers can determine protein structures more rapidly and with greater confidence. ethz.ch
For example, researchers have successfully used deep neural networks to "virtually decouple" NMR spectra, significantly enhancing resolution by requiring the acquisition of only a single spectrum instead of multiple, a process that traditionally involved complex linear combinations. connectnmruk.ac.uk This integration of AI not only accelerates research workflows but also has the potential to extract subtle information from complex datasets that might be missed by manual analysis, providing deeper insights into molecular structure and dynamics. connectnmruk.ac.ukosu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
